TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE
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Overview
Description
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butanol in the presence of a base such as triethylamine and a coupling agent like diphenyl phosphoryl azide . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the carbamate group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of biologically active molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can be compared with other similar compounds such as:
tert-Butyl (2-bromothiophen-3-yl)carbamate: This is a positional isomer where the bromine atom is located at a different position on the thiophene ring.
tert-Butyl (3-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a thiophene ring, which can lead to different reactivity and applications.
Biological Activity
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE, a compound characterized by its unique thiophene structure and carbamate functional group, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrNO₂S
- Molecular Weight : 278.17 g/mol
- CAS Number : 943321-89-9
The compound features a bromine atom at the 3-position of the thiophene ring, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound can form covalent bonds with the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme modulation is desired.
- Protein Modification : It may also modify protein structures, influencing their function and stability.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance:
- In vitro studies have shown that the compound effectively inhibits serine proteases, which are crucial in various biological processes including digestion and immune response .
- Case Study : In a study focusing on Alzheimer’s disease, compounds similar to this compound were evaluated for their ability to prevent cell death induced by amyloid-beta peptides, suggesting potential neuroprotective properties .
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been assessed in various cancer cell lines:
- Cell Line Studies : this compound demonstrated dose-dependent antiproliferative effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
This data indicates a promising therapeutic potential for the compound in cancer treatment.
Applications in Drug Development
The unique properties of this compound make it a candidate for further exploration in drug development:
- Anticancer Agents : The observed cytotoxicity against cancer cell lines positions this compound as a potential lead for developing new anticancer therapies.
- Neuroprotective Agents : Its ability to inhibit enzymes involved in neurodegenerative processes suggests applications in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
tert-butyl N-(3-bromothiophen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDDKRHHBHKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556505 |
Source
|
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85069-60-9 |
Source
|
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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